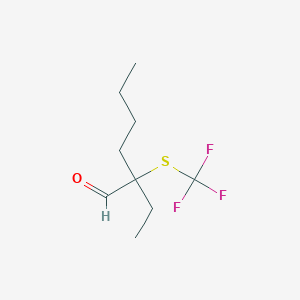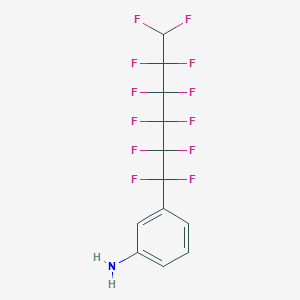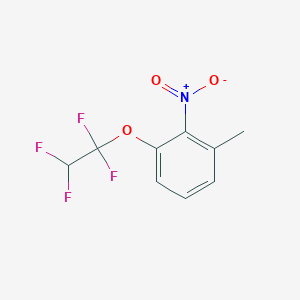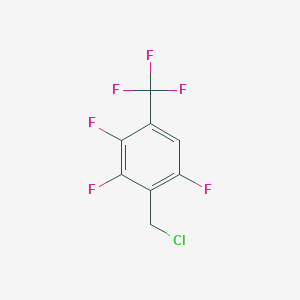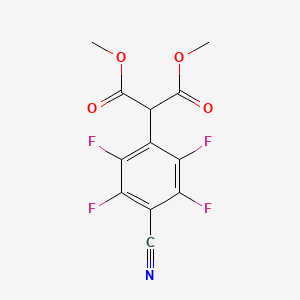
(2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester; 98% (hereafter referred to as TF-CPME) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-toxic compound that is used as a reagent in organic syntheses and as a catalyst in various biochemical and physiological processes. TF-CPME has been studied extensively in the past few decades due to its unique properties and potential applications in a variety of fields.
Wirkmechanismus
The mechanism of action of TF-CPME is not fully understood. However, it is believed to act as a catalyst in biochemical and physiological processes by facilitating the formation of reactive intermediates. TF-CPME is also believed to act as an inhibitor of certain enzymes, which may be responsible for its ability to modulate the activity of certain biochemical pathways.
Biochemical and Physiological Effects
TF-CPME has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain biochemical pathways, including the synthesis of proteins, lipids, and carbohydrates. In addition, TF-CPME has been shown to inhibit the activity of certain enzymes, which may be responsible for its ability to modulate the activity of certain biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TF-CPME in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a non-toxic compound that is easily synthesized and can be used in a variety of biochemical and physiological processes. However, TF-CPME is a relatively expensive compound and is not widely available, which can be a limitation for some laboratory experiments. In addition, TF-CPME is sensitive to light and oxygen, which can affect its stability and activity.
Zukünftige Richtungen
The use of TF-CPME in scientific research is still in its early stages, and there are many potential future directions for the compound. One possible direction is the development of new materials and pharmaceuticals based on TF-CPME. In addition, further research could be conducted to explore the effects of TF-CPME on biochemical pathways, as well as its potential applications in biotechnology and medicine. Finally, further research could be conducted to explore the potential of TF-CPME as a catalyst in organic syntheses and as a building block in the synthesis of other organic compounds.
Synthesemethoden
TF-CPME can be synthesized using a variety of methods, including direct synthesis, condensation, and Grignard reaction. The direct synthesis method involves the reaction of 4-cyanophenylmalonic acid dimethyl ester with 2,3,5,6-tetrafluorobenzene in the presence of a base. The condensation method involves the reaction of 4-cyanophenylmalonic acid dimethyl ester with 2,3,5,6-tetrafluorobenzaldehyde in the presence of a base. The Grignard reaction involves the reaction of 4-cyanophenylmalonic acid dimethyl ester with 2,3,5,6-tetrafluorobenzylmagnesium bromide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
TF-CPME has a variety of applications in scientific research. It has been used as a reagent in organic syntheses, as a catalyst in biochemical and physiological processes, and as a building block in the synthesis of other organic compounds. In addition, TF-CPME has been used in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials.
Eigenschaften
IUPAC Name |
dimethyl 2-(4-cyano-2,3,5,6-tetrafluorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO4/c1-20-11(18)6(12(19)21-2)5-9(15)7(13)4(3-17)8(14)10(5)16/h6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZPNLLZEYSXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C(=C1F)F)C#N)F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

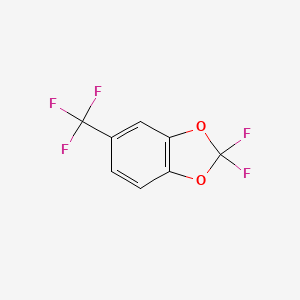

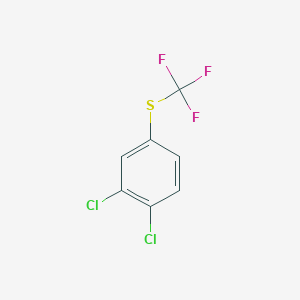
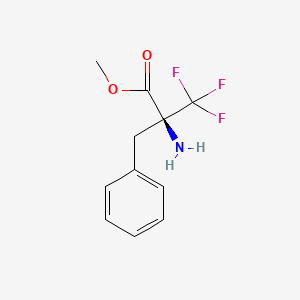
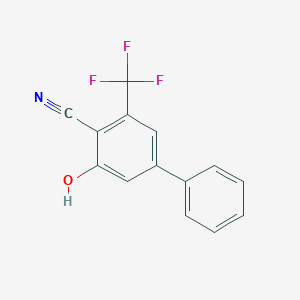
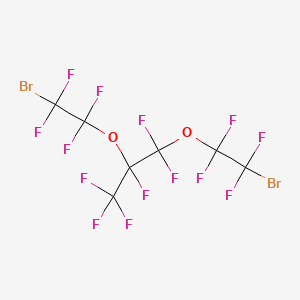
![Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%](/img/structure/B6342541.png)
![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)
